molecular formula C10H8Br4O3 B11963056 (2,3,5,6-tetrabromo-4-methoxyphenyl)methyl acetate CAS No. 120231-41-6

(2,3,5,6-tetrabromo-4-methoxyphenyl)methyl acetate

Cat. No.: B11963056
CAS No.: 120231-41-6
M. Wt: 495.78 g/mol
InChI Key: ZFTKLMYTDGKEIH-UHFFFAOYSA-N
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Description

(2,3,5,6-tetrabromo-4-methoxyphenyl)methyl acetate is an organic compound characterized by the presence of four bromine atoms, a methoxy group, and an acetate ester linked to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,5,6-tetrabromo-4-methoxyphenyl)methyl acetate typically involves the bromination of 4-methoxyphenylmethyl acetate. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors to control the addition of bromine and the reaction conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,3,5,6-tetrabromo-4-methoxyphenyl)methyl acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The bromine atoms can be reduced to form less halogenated derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

    Substitution: Formation of derivatives with different functional groups replacing bromine.

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of partially or fully dehalogenated compounds.

Scientific Research Applications

Chemistry

In organic synthesis, (2,3,5,6-tetrabromo-4-methoxyphenyl)methyl acetate is used as a building block for the synthesis of more complex molecules. Its brominated structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s derivatives have potential applications in biological studies, particularly in the development of brominated organic molecules with biological activity. These derivatives can be used as probes or inhibitors in biochemical assays.

Medicine

Research into the medicinal applications of this compound is ongoing. Its derivatives may exhibit pharmacological properties, including anti-inflammatory or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of flame retardants and other materials that require brominated compounds for enhanced thermal stability and fire resistance.

Mechanism of Action

The mechanism by which (2,3,5,6-tetrabromo-4-methoxyphenyl)methyl acetate exerts its effects depends on its specific application. In biological systems, its brominated structure may interact with enzymes or receptors, altering their activity. The methoxy group can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2,3,5,6-tetrabromo-4-methoxyphenyl)methyl ether
  • (2,3,5,6-tetrabromo-4-methoxyphenyl)methyl alcohol
  • (2,3,5,6-tetrabromo-4-methoxyphenyl)methyl chloride

Uniqueness

(2,3,5,6-tetrabromo-4-methoxyphenyl)methyl acetate is unique due to the presence of an acetate ester, which imparts different chemical reactivity compared to its ether, alcohol, or chloride counterparts. The ester group can undergo hydrolysis, providing a route to carboxylic acids, which can be further functionalized. This versatility makes it a valuable compound in synthetic chemistry and materials science.

Properties

CAS No.

120231-41-6

Molecular Formula

C10H8Br4O3

Molecular Weight

495.78 g/mol

IUPAC Name

(2,3,5,6-tetrabromo-4-methoxyphenyl)methyl acetate

InChI

InChI=1S/C10H8Br4O3/c1-4(15)17-3-5-6(11)8(13)10(16-2)9(14)7(5)12/h3H2,1-2H3

InChI Key

ZFTKLMYTDGKEIH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=C(C(=C(C(=C1Br)Br)OC)Br)Br

Origin of Product

United States

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